molecular formula C5H8O2 B1590109 3,7-Dioxabicyclo[4.1.0]heptane CAS No. 286-22-6

3,7-Dioxabicyclo[4.1.0]heptane

Cat. No. B1590109
CAS RN: 286-22-6
M. Wt: 100.12 g/mol
InChI Key: XGDSKVZBNGTARC-UHFFFAOYSA-N
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Description

3,7-Dioxabicyclo[4.1.0]heptane is a chemical compound with the CAS Number: 286-22-6 . It has a molecular weight of 100.12 . The IUPAC name for this compound is 3,7-dioxabicyclo[4.1.0]heptane . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for 3,7-Dioxabicyclo[4.1.0]heptane is 1S/C5H8O2/c1-2-6-3-5-4(1)7-5/h4-5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,7-Dioxabicyclo[4.1.0]heptane is an oil . It is stored at freezer temperatures . The compound has a molecular weight of 100.12 .

Scientific Research Applications

Polymerization and Material Synthesis

3,7-Dioxabicyclo[4.1.0]heptane has significant applications in the field of polymerization and material synthesis. For example, Hall et al. (2007) explored the synthesis and polymerization of dioxabicyclo[2.2.1]heptanes, a related compound, showing their potential in creating polymers with moderate molecular weights and rubber-like properties (Hall, Deblauwe, Carr, Rao, & Reddy, 2007). Riveira, La-Venia, and Mischne (2008) reported a method for synthesizing dioxabicyclo[2.2.1] heptane derivatives from trioxane precursors, highlighting their use in constructing epoxy-bridged frameworks (Riveira, La-Venia, & Mischne, 2008).

Spectroscopic Studies and Crystallography

Dioxabicyclo compounds, including variants of 3,7-Dioxabicyclo[4.1.0]heptane, are often used in spectroscopic studies and crystallography. Gaoni (1968) discussed the nuclear magnetic resonance (NMR) spectra of substituted 2,7-dioxabicyclo[2.2.1]heptanes, revealing insights into their chemical structure and properties (Gaoni, 1968). Palin et al. (2002) investigated the crystal structures of organic molecules including 7oxabicyclo[2.2.1]heptane, which is structurally related to 3,7-Dioxabicyclo[4.1.0]heptane, providing valuable data on their solid-state phase transitions (Palin, Fitch, Brunelli, Wright, & Mora, 2002).

Organic Synthesis and Chemical Reactions

3,7-Dioxabicyclo[4.1.0]heptane is also crucial in organic synthesis. Takahashi and Kishi (1988) synthesized a model compound of prostaglandin endoperoxide using a dioxabicyclo[2.2.1]heptane derivative, showing its relevance in mimicking bioconversion processes (Takahashi & Kishi, 1988). Albertini et al. (1997) utilized a dioxabicyclo[2.2.1]heptane derivative in the synthesis of substituted hexahydroazepine and 7-azabicyclo[2.2.1]heptane ring systems, demonstrating its application in asymmetric synthesis (Albertini, Barco, Benetti, Risi, Pollini, & Zanirato, 1997).

Gas Hydrate Research

Interestingly, oxabicyclic compounds like 3,7-Dioxabicyclo[4.1.0]heptane are studied as promoters for gas hydrates. Seol, Shin, and Park (2020) investigated oxabicyclic compounds as novel promoters for gas hydrates, highlighting their potential in engineering andscientific research fields. They found that these compounds can significantly improve the thermodynamic stability of gas hydrate systems (Seol, Shin, & Park, 2020).

Chemical Communication in Insect Species

Dioxabicyclo compounds, including those similar to 3,7-Dioxabicyclo[4.1.0]heptane, have been identified as important volatile signals in chemical communication systems among various insect species. Francke and Schrõder (1997) discussed the role of bicyclic acetals like dioxabicyclo[2.2.1]heptane in the communication systems of bark beetles, weevils, and moths, emphasizing their biological significance (Francke & Schrõder, 1997).

Safety And Hazards

The safety information for 3,7-Dioxabicyclo[4.1.0]heptane includes several hazard statements: H226, H315, H319, H335 . The compound is labeled with the signal word “Danger” and the pictograms GHS02 . Precautionary statements include P210, P243, P273, P403 .

properties

IUPAC Name

3,7-dioxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-6-3-5-4(1)7-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDSKVZBNGTARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475944
Record name 3,7-dioxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dioxabicyclo[4.1.0]heptane

CAS RN

286-22-6
Record name 3,7-dioxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dioxabicyclo[4.1.0]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
AYI Rubaye, AA Abdulwahid, SB Al-Baghdadi… - International journal of …, 2015 - Elsevier
The acid corrosive consumption hindrance process by Cherry Sticks extraction as a green corrosion inhibitor had been explored by utilizing the weight loss method. Impact of …
Number of citations: 72 www.sciencedirect.com
S Zhang, J Zhen, MEA Reith… - Journal of medicinal …, 2005 - ACS Publications
In our structure−activity relationship study on 3,6-disubstituted pyran derivatives, we have carried out asymmetric synthesis and biological characterization of trisubstituted (2S,4R,5R)-2-…
Number of citations: 39 pubs.acs.org
A Altieri, EA Spiridonov, SI Sivtzev, D Ishibashi… - Bioorganic & Medicinal …, 2020 - Elsevier
Prions are misfolded proteins involved in neurodegenerative diseases of high interest in veterinary and public health. In this work, we report the chemical space exploration around the …
Number of citations: 4 www.sciencedirect.com
IA Dotsenko, Q Zhao, AH Franz, P Batoon… - …, 2014 - scholarlycommons.pacific.edu
A series of novel 1, 3-dithiolane-2-thiones, or cyclic trithiocarbonates, has been prepared by a new simple procedure: a treatment of the corresponding epoxides with the commercially …
Number of citations: 11 scholarlycommons.pacific.edu
V Basava - 2016 - search.proquest.com
The gram-negative anaerobic bacterium Bacteroides fragilis is an integral component of the normal gastrointestinal flora. The bacterium colonizes the intestinal tract of human beings as …
Number of citations: 4 search.proquest.com
SP Fritz, Z Ali, MG Unthank, EM McGarrigle… - Helvetica Chimica …, 2012 - Wiley Online Library
A versatile and simple method is reported for the synthesis of bicyclic epoxide and aziridinefused heterocycles (up to 98% yield, up to 96 : 4 er or up to 15 : 1 dr), using a tandem …
Number of citations: 16 onlinelibrary.wiley.com
P DeShong, RE Waltermire… - Journal of the American …, 1988 - ACS Publications
A general, highly stereoselective approachto the synthesis of spiroketal systems of the l, 7-dioxaspiro [5.5] undecane and 1, 6-dioxaspiro [4.5] decane families is discussed. The key …
Number of citations: 98 pubs.acs.org
B Schmidt - Journal of the Chemical Society, Perkin Transactions 1, 1999 - pubs.rsc.org
2-Aryl-substituted tetrahydropyrans with 3,4- or 4,5-trans-configured oxo substituents have been synthesized via ring-closing metathesis of allyl homoallyl ethers, epoxidation of the …
Number of citations: 42 pubs.rsc.org
B Schmidt, H Wildemann - European Journal of Organic …, 2000 - Wiley Online Library
The preparation of dihydropyran and dihydrofuran oxides and their rearrangement in the presence of lithium dialkylamides to functionalized 2,3‐dihydropyrans or 2,3‐dihydrofurans, …
D Hellwinkel - 2001 - Springer
The explosive growth of chemical knowledge during the last decennia has led to a sheer unbounded number of new and novel compounds and compound classes whose rational …
Number of citations: 41 link.springer.com

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